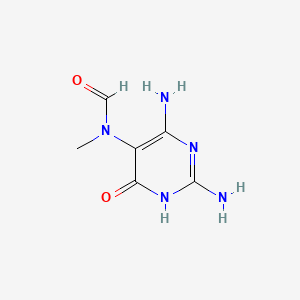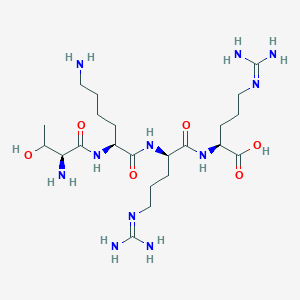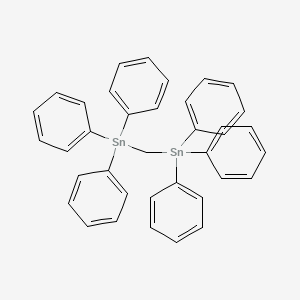
Methylenebis(triphenylstannane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylenebis(triphenylstannane) is an organotin compound characterized by the presence of two triphenylstannane groups connected by a methylene bridge
准备方法
Synthetic Routes and Reaction Conditions: Methylenebis(triphenylstannane) can be synthesized through the reaction of triphenyltin chloride with methylene chloride in the presence of a base. The reaction typically involves the following steps:
- Dissolution of triphenyltin chloride in an appropriate solvent such as tetrahydrofuran (THF).
- Addition of methylene chloride to the solution.
- Introduction of a base, such as sodium hydride, to facilitate the reaction.
- Stirring the reaction mixture at a controlled temperature to ensure complete reaction.
- Purification of the product through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for methylenebis(triphenylstannane) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions: Methylenebis(triphenylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenyltin oxide derivatives.
Reduction: Reduction reactions can yield triphenyltin hydride.
Substitution: The methylene bridge allows for substitution reactions, where one or more phenyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed:
Oxidation: Triphenyltin oxide derivatives.
Reduction: Triphenyltin hydride.
Substitution: Various substituted triphenyltin compounds, depending on the reagents used.
科学研究应用
Methylenebis(triphenylstannane) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and radical reactions.
Biology: The compound’s organotin structure makes it a subject of study for its potential biological activity and toxicity.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: Methylenebis(triphenylstannane) is used in the production of polymers and as a stabilizer in various industrial processes.
作用机制
The mechanism of action of methylenebis(triphenylstannane) involves its ability to form stable carbon-tin bonds, which can participate in radical reactions. The compound can transfer phenyl groups to other molecules, facilitating various chemical transformations. Its molecular targets include organic substrates with reactive functional groups, and the pathways involved often include radical intermediates.
相似化合物的比较
Triphenyltin hydride: Similar in structure but contains a hydrogen atom instead of a methylene bridge.
Triphenyltin chloride: Contains a chloride atom instead of a methylene bridge.
Triphenyltin acetate: Contains an acetate group instead of a methylene bridge.
Uniqueness: Methylenebis(triphenylstannane) is unique due to its methylene bridge, which allows for additional reactivity and the potential for forming more complex structures. This distinguishes it from other triphenyltin compounds that lack this bridging feature.
属性
CAS 编号 |
71828-34-7 |
|---|---|
分子式 |
C37H32Sn2 |
分子量 |
714.1 g/mol |
IUPAC 名称 |
triphenyl(triphenylstannylmethyl)stannane |
InChI |
InChI=1S/6C6H5.CH2.2Sn/c6*1-2-4-6-5-3-1;;;/h6*1-5H;1H2;; |
InChI 键 |
IOMMVNDFAUOFEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[Sn](C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![({[2-(Dimethylamino)ethyl]carbamothioyl}sulfanyl)acetic acid](/img/structure/B14454022.png)
![4-(10,13-Dimethylhexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-17-yl)pentan-1-ol](/img/structure/B14454023.png)
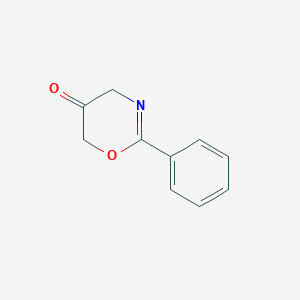
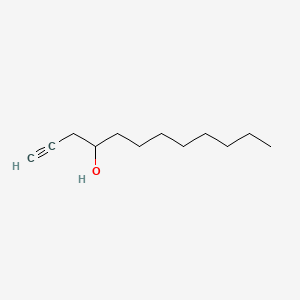
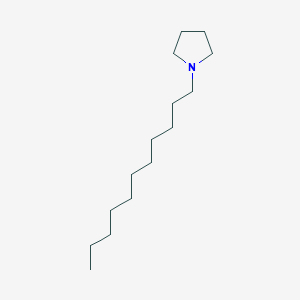
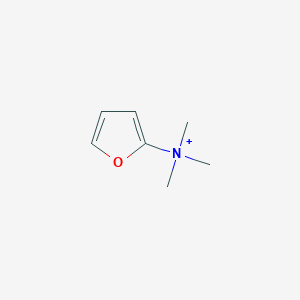
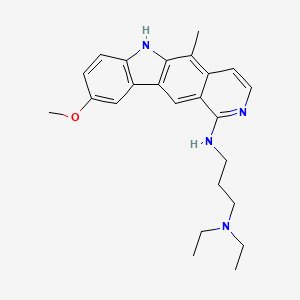
![9-Chloro-9-(trichloroethenyl)bicyclo[6.1.0]nonane](/img/structure/B14454048.png)
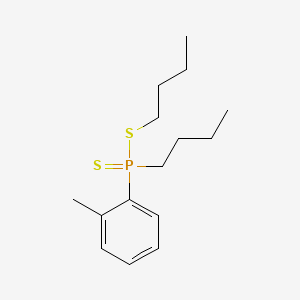
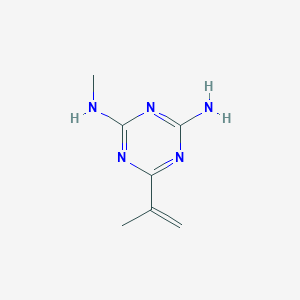
![2-Naphthalenecarboxylic acid, 4-[(2,3-dichlorophenyl)azo]-3-hydroxy-](/img/structure/B14454069.png)
![1,3-Bis[methyl(phenyl)amino]propan-2-ol](/img/structure/B14454075.png)
